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polypyrimidine tract-binding protein

alternative splicing RNA-binding protein exon repression

Polypyrimidine tract-binding protein 1 (PTBP1; CAS 139076-35-0), also known as hnRNP I, is a ubiquitously expressed RNA-binding protein containing four RNA recognition motif (RRM) domains that mediate high-affinity binding to pyrimidine-rich sequences in pre-mRNA. It functions as a master regulator of alternative splicing and influences mRNA stability, localization, and translation.

Molecular Formula C11H8F3NO2
Molecular Weight 0
CAS No. 139076-35-0
Cat. No. B1177277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepolypyrimidine tract-binding protein
CAS139076-35-0
Synonymspolypyrimidine tract-binding protein
Molecular FormulaC11H8F3NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTBP1 (CAS 139076-35-0): Procurement Guide for the Canonical Splicing Repressor in RNA Biology Research


Polypyrimidine tract-binding protein 1 (PTBP1; CAS 139076-35-0), also known as hnRNP I, is a ubiquitously expressed RNA-binding protein containing four RNA recognition motif (RRM) domains that mediate high-affinity binding to pyrimidine-rich sequences in pre-mRNA [1]. It functions as a master regulator of alternative splicing and influences mRNA stability, localization, and translation [2]. As a member of the hnRNP family, PTBP1 serves as the canonical and most extensively characterized paralog within the PTBP family, making it the foundational reference standard for splicing regulation studies [3].

PTBP1 vs. PTBP2: Why PTBP1 Cannot Be Replaced by Its Neuronal Paralog in Experimental Systems


PTBP1 and its paralog PTBP2 share 74% amino acid sequence identity and an identical four-RRM domain architecture, yet they exhibit non-redundant splicing activities that preclude simple substitution in experimental workflows [1]. PTBP1 demonstrates significantly greater splicing repression activity than PTBP2 on a per-unit protein basis, a functional divergence that persists even in chimeric domain-swap constructs [2]. This differential potency, combined with their distinct tissue-specific expression patterns—PTBP1 is broadly expressed while PTBP2 is predominantly neuronal—means that substituting PTBP2 for PTBP1 in non-neuronal systems or assays requiring robust splicing repression will yield quantitatively different outcomes and potentially confound experimental interpretation [3].

PTBP1 (CAS 139076-35-0): Quantified Functional and Binding Superiority Versus PTBP2 for Splicing Assays


PTBP1 Exhibits Greater Splicing Repression Activity Than PTBP2 Per Unit Protein

In a direct functional comparison using both in vivo coexpression and in vitro splicing assays, PTBP1 was shown to be more repressive than PTBP2 per unit protein on a target exon [1]. This differential activity was further validated using chimeric PTBP1-PTBP2 constructs, which demonstrated that multiple segments across both proteins, including RRM1 and the RRM2-RRM3 linker region, contribute to PTBP1's superior repressive capacity [2].

alternative splicing RNA-binding protein exon repression PTBP2 paralog comparison

PTBP1 Drives Higher-Efficiency Upstream 5' Splice Site Activation Compared to PTBP2

In a systematic analysis of alternate 5' splice site choice in the Hps1 exon 18 locus, PTBP1 promoted preferential utilization of the upstream 5' splice site (u5'ss) with substantially higher efficiency than its brain-enriched paralog PTBP2 [1]. PTBP1 activation of the intrinsically weaker u5'ss drives production of stable full-length Hps1 mRNA, whereas PTBP2 stimulation of the same site was reported as 'considerably lower efficiency' [2]. This differential efficiency correlates with PTBP1 expression levels across mammalian tissues [2].

5' splice site selection Hps1 gene RNA splicing PTBP2 exon definition

Minimal Functional PTBP1 Variant Binds Target RNA with 12-Fold Higher Affinity Than Wild-Type

Engineering studies of PTBP1 demonstrated that deletion of linker 1 and linker 2 regions generates a minimal functional variant that binds target RNA with 12-fold higher affinity compared to wild-type PTBP1 [1]. This linker-deleted variant retains full splicing repression activity on a subset of regulated exons, including the c-Src N1 exon, while a variant with additional N-terminal deletion exhibits binding affinity that remains higher than wild-type [2].

RNA binding affinity protein engineering linker deletion splicing regulation c-Src N1 exon

PTBP1 Confers Specific Prognostic Value in Adrenocortical Carcinoma, Kidney Renal Papillary Cell Carcinoma, and Low-Grade Glioma Distinct from PTBP2

A comprehensive pan-cancer analysis of the PTBP family across TCGA database tumor samples revealed that PTBP1 exhibits distinct cancer-type-specific prognostic value that differs from its paralogs PTBP2 and PTBP3 [1]. PTBP1 demonstrated good prognostic value specifically in adrenocortical carcinoma (ACC), kidney renal papillary cell carcinoma (KIRP), and low-grade glioma (LGG), each with area under the ROC curve (AUC) >0.7, while PTBP2 showed prognostic value in ACC and KICH, and PTBP3 in ACC, LGG, and PAAD [2].

pan-cancer prognostic biomarker ACC KIRP LGG PTBP2 PTBP3

PTBP1 and PTBP2 Exhibit Distinct Subcellular Localization in Adult Neurons

In adult sensory and motor neurons where both PTBP1 and PTBP2 are coexpressed, the two paralogs display distinct subcellular localization patterns: PTBP2 is restricted mainly to the nucleus, whereas PTBP1 additionally exhibits axonal localization [1]. This spatial divergence occurs despite both proteins being coexpressed in the same neuronal subtypes, with PTBP1 replacing PTBP2 in mature central neurons but maintaining distinct axonal presence in sensory and motor neurons [2].

neuronal biology subcellular localization axonal transport sensory neurons motor neurons

PTBP1 (CAS 139076-35-0): Validated Research Applications Based on Quantitative Evidence


Alternative Splicing Assays Requiring Robust Exon Repression

PTBP1 is the preferred reagent for splicing repression assays where maximal activity per unit protein is required. Direct comparative studies demonstrate that PTBP1 exerts greater splicing repression activity than PTBP2 on a per-unit protein basis [6]. This superior repressive capacity is particularly relevant for assays involving exons regulated by PTBP1, such as the c-Src N1 exon, where PTBP1's repressive function has been extensively validated [5].

Hps1 Exon 18 5' Splice Site Choice Studies and Lysosome-Related Organelle Research

For investigations of Hps1 alternative splicing and its role in lysosome-related organelle biogenesis, PTBP1 is the essential reagent. Systematic analysis of the Hps1 exon 18 locus demonstrates that PTBP1 promotes preferential utilization of the upstream 5' splice site with substantially higher efficiency than PTBP2, thereby ensuring production of stable full-length Hps1 mRNA [6]. PTBP2 cannot provide equivalent u5'ss activation efficiency in this context.

Oncology Biomarker Studies in ACC, KIRP, and LGG

PTBP1 is the validated prognostic biomarker for adrenocortical carcinoma (ACC), kidney renal papillary cell carcinoma (KIRP), and low-grade glioma (LGG), with AUC >0.7 in each cancer type based on TCGA pan-cancer analysis [6]. Researchers studying these specific malignancies should select PTBP1 over PTBP2 or PTBP3, as the paralogs demonstrate distinct and non-overlapping cancer-type prognostic value patterns [5].

Neuronal Axonal RNA Transport and Local Translation Studies

For experiments examining axonal RNA biology, local translation, or cytoplasmic RNA-protein complex trafficking in neurons, PTBP1 is required due to its unique axonal localization. In adult sensory and motor neurons, PTBP1 exhibits both nuclear and axonal localization, whereas PTBP2 is restricted to the nucleus [6]. This spatial distinction makes PTBP2 unsuitable for investigations of axonal RNA transport mechanisms where PTBP1 is the biologically relevant factor.

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